molecular formula C7H12N2S B1281862 4-(Butan-2-yl)-1,3-thiazol-2-amine CAS No. 79932-24-4

4-(Butan-2-yl)-1,3-thiazol-2-amine

Cat. No. B1281862
CAS RN: 79932-24-4
M. Wt: 156.25 g/mol
InChI Key: UZWADJYISZVARR-UHFFFAOYSA-N
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Description

The compound 4-(Butan-2-yl)-1,3-thiazol-2-amine is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their synthesis, crystal structures, and biological activities, which can be informative for understanding the general class of compounds to which 4-(Butan-2-yl)-1,3-thiazol-2-amine belongs.

Synthesis Analysis

The synthesis of thiazole derivatives is typically achieved through the reaction of various precursors. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a benzylidene-thiazol-2-amine with sodium borohydride (NaBH4) . Another related compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, was synthesized by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . Similarly, the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives involved multiple steps starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, proceeding through the formation of Schiff bases, and finally yielding thiazolidinone derivatives . These methods suggest that the synthesis of 4-(Butan-2-yl)-1,3-thiazol-2-amine would likely involve a sequence of reactions starting from appropriate precursors, potentially involving the formation of Schiff bases and subsequent reduction or cyclization steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters. For example, the crystal structure of the compound mentioned in paper was determined to be monoclinic with specific cell parameters and space group P21/c. The compound in paper crystallized in the triclinic system with space group P1. These studies highlight the diverse crystallographic possibilities for thiazole derivatives and suggest that 4-(Butan-2-yl)-1,3-thiazol-2-amine could also exhibit a unique crystal structure that could be determined using similar techniques.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of hydrogen bonds and other intermolecular interactions that stabilize their three-dimensional network structures . The presence of functional groups such as amine and thiazole rings can also facilitate reactions with other chemical entities, potentially leading to the formation of Schiff bases or other derivatives, as seen in the synthesis of thiazolidinone derivatives . These reactions are crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The density, molecular weight, and refractive index are some of the properties that can be determined experimentally. For instance, the compound in paper has a density of 1.949 Mg/m3 and a molecular weight of 599.22, while the compound in paper has a density of 1.484 g/cm3 and a molecular weight of 380.29. These properties are essential for understanding the behavior of these compounds in different environments and can be used to predict the properties of 4-(Butan-2-yl)-1,3-thiazol-2-amine.

Scientific Research Applications

Antitumor Activity

4-(Butan-2-yl)-1,3-thiazol-2-amine and its derivatives have been explored for their potential in antitumor activity. A study synthesized a compound closely related to 4-(Butan-2-yl)-1,3-thiazol-2-amine, demonstrating good antitumor activity against the Hela cell line, with an IC50 value of 26 μM (叶姣 et al., 2015). Another research synthesized a similar compound and found it effective against Hela and Bel7402 cell lines (Hu et al., 2010).

Corrosion Inhibition

Thiazole derivatives, including 4-(Butan-2-yl)-1,3-thiazol-2-amine, have been studied for their corrosion inhibition properties. One study evaluated the inhibition performance of these derivatives against corrosion of iron, finding good agreement with experimental inhibition efficiency results (S. Kaya et al., 2016).

Synthetic and Structural Studies

The synthesis and structural properties of aminothiazole derivatives, including those similar to 4-(Butan-2-yl)-1,3-thiazol-2-amine, have been a subject of research. Studies have investigated the synthesis, crystallographic, and computational aspects, offering insights into their molecular structures and properties (M. Adeel et al., 2017).

Application in Security Inks

In the field of material science, certain thiazole derivatives have been utilized for developing security inks. For instance, one study focused on a half-cut cruciform structure derived from a thiazole compound, demonstrating potential for use as a security ink without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial and Corrosion Inhibition Applications

The antimicrobial and corrosion inhibition potential of thiazole derivatives have been explored, with studies indicating excellent bioactivities against various microbial strains and significant corrosion inhibition capabilities (Janardhana Nayak & R. Bhat, 2023).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. Thiazoles are found in many biologically active compounds and pharmaceuticals, and the mechanism of action would depend on the specific biological targets of the compound .

Safety and Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. Generally, handling of organic compounds should be done with appropriate safety measures, including use of personal protective equipment and proper ventilation .

Future Directions

The study of thiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve exploration of its potential biological activity, or its use in the synthesis of more complex molecules .

properties

IUPAC Name

4-butan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWADJYISZVARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300371
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butan-2-yl)-1,3-thiazol-2-amine

CAS RN

79932-24-4
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79932-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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